molecular formula C16H21FN2O3 B2887821 (E)-4-(Dimethylamino)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]but-2-enamide CAS No. 2411338-23-1

(E)-4-(Dimethylamino)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]but-2-enamide

Cat. No. B2887821
CAS RN: 2411338-23-1
M. Wt: 308.353
InChI Key: JNZWENWUEMHNMK-ONEGZZNKSA-N
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Description

Molecular Structure Analysis

The presence of the benzodioxin group suggests that the compound may have aromatic properties. The electron-donating dimethylamino group and the electron-withdrawing fluoro group could influence the compound’s electronic distribution and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the dimethylamino group could participate in acid-base reactions, while the fluoro group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties (such as melting point, boiling point, and solubility) would be influenced by its molecular structure and functional groups. For example, the presence of polar groups could increase its solubility in polar solvents .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and possible biological activity .

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-19(2)7-3-4-15(20)18-6-5-12-8-14(17)9-13-10-21-11-22-16(12)13/h3-4,8-9H,5-7,10-11H2,1-2H3,(H,18,20)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZWENWUEMHNMK-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCC1=CC(=CC2=C1OCOC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCC1=CC(=CC2=C1OCOC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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